Bis(heptanoic acid)
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Overview
Description
The compound with the identifier “Bis(heptanoic acid)” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “Bis(heptanoic acid)” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods: In industrial settings, the production of “Bis(heptanoic acid)” is scaled up to meet the demand for its applications. The industrial production methods involve the use of large-scale reactors and advanced technologies to optimize the yield and purity of the compound. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound “Bis(heptanoic acid)” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “Bis(heptanoic acid)” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of “Bis(heptanoic acid)” depend on the specific type of reaction and the reagents used. These products can include various derivatives and modified forms of the original compound, which may have enhanced or altered properties.
Scientific Research Applications
The compound “Bis(heptanoic acid)” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. In industry, “Bis(heptanoic acid)” is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of “Bis(heptanoic acid)” involves its interaction with molecular targets and pathways within biological systems The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “Bis(heptanoic acid)” can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them comparable in terms of their reactivity and applications.
Uniqueness: The uniqueness of “Bis(heptanoic acid)” lies in its specific chemical structure and the resulting properties that distinguish it from other compounds. This uniqueness can be leveraged in various applications where the compound’s specific characteristics are advantageous.
Conclusion
The compound “Bis(heptanoic acid)” is a valuable chemical entity with diverse applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action are well-studied, making it a compound of interest for further exploration and utilization.
Properties
IUPAC Name |
heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O2/c2*1-2-3-4-5-6-7(8)9/h2*2-6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRBNGCMXSGALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O.CCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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